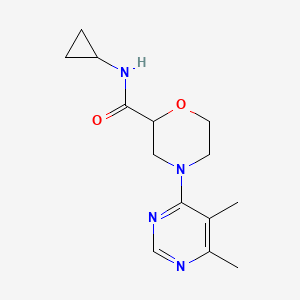![molecular formula C16H22N6 B12266310 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B12266310.png)
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate 4-(6-methylpyridazin-3-yl)piperazine. This intermediate is then reacted with 2-(propan-2-yl)pyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methylpyridazin-3-yl)piperazine
- 2-(Propan-2-yl)pyrimidine
- 4-(4-Methylpiperazin-1-yl)pyrimidine
Uniqueness
4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H22N6 |
|---|---|
Molecular Weight |
298.39 g/mol |
IUPAC Name |
3-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H22N6/c1-12(2)16-17-7-6-14(18-16)21-8-10-22(11-9-21)15-5-4-13(3)19-20-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
BUPKXJJTAJQPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12266259.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12266266.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266278.png)
![1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12266286.png)
![N,N-dimethyl-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12266287.png)
![4-chloro-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266294.png)
![N,N,4-trimethyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266302.png)
![N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266303.png)
![4-Bromo-9-methyl-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B12266309.png)
![3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide](/img/structure/B12266317.png)
